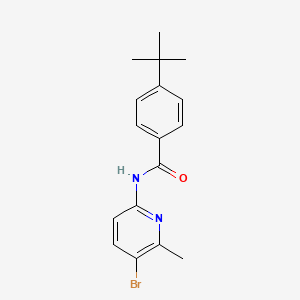![molecular formula C15H21N3O2S B5873333 N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide, also known as CPAHC, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a thiosemicarbazone derivative, which means it contains a hydrazinecarbothioamide group and a substituted phenyl group. CPAHC has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers.
作用機序
The mechanism of action of N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but studies have shown that it may inhibit the activity of enzymes involved in DNA synthesis and repair. This could explain its potential use as an anticancer agent, as cancer cells rely heavily on DNA synthesis and repair for their rapid growth. This compound may also disrupt the function of mitochondria, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. This compound has also been shown to have antiparasitic activity, inhibiting the growth of Leishmania parasites. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its relatively simple synthesis method, which allows for large quantities of the compound to be produced. This compound has also been shown to have low toxicity in vitro, making it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide. One area of interest is its potential use in combination therapies for cancer treatment. Studies have shown that this compound can enhance the effectiveness of other anticancer agents when used in combination. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in treating other diseases, such as parasitic infections and inflammatory diseases. Finally, optimizing the synthesis method of this compound to improve yield and purity could also be an area of future research.
合成法
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide can be synthesized using a variety of methods, but one commonly used method involves the reaction of 4-methoxybenzoylhydrazine and cyclopentanone with thiosemicarbazide. The resulting product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its use as a potential anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for further research in this area. This compound has also been studied for its potential use in treating parasitic infections, such as leishmaniasis.
特性
IUPAC Name |
1-cyclopentyl-3-[[2-(4-methoxyphenyl)acetyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-20-13-8-6-11(7-9-13)10-14(19)17-18-15(21)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDGDLMDGQVLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)
![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)
![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)


![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
